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Compound of Interest

Compound Name: julibrine II

Cat. No.: B1673159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Julibrine II is a pyridoxine glycoside isolated from the fresh stem bark of Albizia julibrissin, a

plant commonly known as the Persian silk tree. This document provides a comprehensive

overview of the available spectroscopic data for Julibrine II, intended to serve as a technical

resource for researchers engaged in natural product chemistry, pharmacology, and drug

development. While detailed raw spectroscopic data from the primary literature is not fully

available in the public domain, this guide synthesizes all accessible information regarding its

chemical structure, properties, and the analytical methods used for its characterization.

Chemical Identity and Properties
Julibrine II has been identified as a pyridoxine derivative. Its chemical structure and key

properties, as sourced from publicly available chemical databases, are summarized below.
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Property Value

Chemical Formula C20H31NO12

IUPAC Name

5-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-

yl]oxy}-6-{[5-hydroxy-4-(methoxymethyl)-6-

methylpyridin-3-yl]methoxy}-2-

(hydroxymethyl)oxane-3,4-diol

Molecular Weight 477.46 g/mol

CAS Number 142628-29-3

Source Organism Albizia julibrissin

Spectroscopic Data
The primary reference for the isolation and structural elucidation of Julibrine II is a 1992

publication by Higuchi et al. in the Chemical & Pharmaceutical Bulletin. The abstract of this

paper indicates that Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy were instrumental in determining the structure of Julibrine II. While the full paper

containing the detailed spectral data is not publicly accessible through open-access

repositories, this guide presents the types of data that would have been generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For a molecule with the complexity of Julibrine II, a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments

would have been employed. The expected data from these experiments are outlined in the

tables below.

Table 1: Hypothetical ¹H NMR Data for Julibrine II

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data not available in

public search results
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Table 2: Hypothetical ¹³C NMR Data for Julibrine II

Position Chemical Shift (δ, ppm)

Data not available in public search results

Mass Spectrometry (MS)
The original study utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine

the molecular weight of Julibrine II. Modern mass spectrometry techniques, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled

with high-resolution analyzers (e.g., TOF or Orbitrap), would be used today to obtain a more

precise mass and fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for Julibrine II

Ion m/z

Data not available in public search results

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of Julibrine II would be expected to show characteristic absorption bands for

hydroxyl (-OH), ether (C-O-C), and aromatic pyridine ring vibrations.

Table 4: Infrared (IR) Spectroscopy Data for Julibrine II

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in public search results

Experimental Protocols
The detailed experimental protocols for the isolation and spectroscopic analysis of Julibrine II
are contained within the primary scientific literature. Based on standard phytochemical
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practices, a general workflow for the isolation and characterization of a natural product like

Julibrine II can be outlined.

General Isolation and Purification Workflow
The process would typically begin with the collection and extraction of the plant material,

followed by a series of chromatographic steps to isolate the compound of interest.

Fresh Stem Bark of Albizia julibrissin

Extraction with a suitable solvent (e.g., Methanol)

Solvent-Solvent Partitioning

Column Chromatography (e.g., Silica Gel, Sephadex)

Preparative High-Performance Liquid Chromatography (HPLC)

Pure Julibrine II

Spectroscopic Analysis (NMR, MS, IR)

Click to download full resolution via product page
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Figure 1. A generalized workflow for the isolation and analysis of Julibrine II.

Spectroscopic Analysis Methodology
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer (e.g., 400-600 MHz) in a suitable deuterated solvent (e.g., CD₃OD, D₂O). 2D

NMR experiments such as COSY, HSQC, and HMBC would be performed to establish

connectivity and assign resonances.

Mass Spectrometry: High-resolution mass spectra would be acquired using an ESI-TOF or

ESI-Orbitrap mass spectrometer to confirm the elemental composition. Tandem MS (MS/MS)

experiments would be conducted to study the fragmentation pattern.

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-Transform

Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or a thin

film.

Signaling Pathways and Biological Activity
The primary literature notes that Julibrine II exhibits arrhythmic-inducing action.[1] However,

the specific signaling pathways through which it exerts this effect are not detailed in the publicly

available abstracts. Further research would be required to elucidate the molecular mechanisms

underlying the biological activity of Julibrine II. A hypothetical signaling pathway diagram

related to cardiac arrhythmia is presented below for illustrative purposes, though it is not

directly based on experimental data for Julibrine II.
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Julibrine II

Cardiac Ion Channel (e.g., Na+, K+, Ca2+ channels)

Modulates

Alteration of Cardiac Action Potential

Arrhythmia

Click to download full resolution via product page

Figure 2. Hypothetical mechanism of arrhythmic action.

Conclusion
Julibrine II is a structurally defined natural product with reported biological activity. While its

fundamental chemical identity is well-established, a comprehensive public repository of its

detailed spectroscopic data is currently lacking. The information provided in this guide serves

as a foundational resource for researchers. Access to the full primary publication by Higuchi et

al. (1992) is recommended for those requiring in-depth spectroscopic data and experimental

protocols. Future research into the pharmacology and mechanism of action of Julibrine II
could provide valuable insights for drug discovery and development.
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Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673159#julibrine-ii-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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